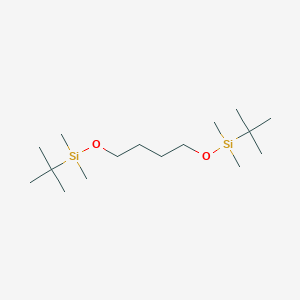
3'-Deoxyuridine-5'-triphosphate trisodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxyuridine-5’-triphosphate trisodium is a nucleotide analogue that inhibits DNA-dependent RNA polymerases I and II by competitively blocking the incorporation of uridine triphosphate into RNA. This compound has a dissociation constant (Ki) of 2.0 μM . It is primarily used in molecular biology research to study RNA synthesis and its regulation.
Méthodes De Préparation
3’-Deoxyuridine-5’-triphosphate trisodium is synthesized starting from cordycepin in good yield . The synthetic route involves the phosphorylation of cordycepin to form the triphosphate derivative. The reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3’-Deoxyuridine-5’-triphosphate trisodium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form deoxyuridine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nucleotide structure allows for potential redox reactions under certain conditions.
Common reagents used in these reactions include phosphorylating agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3’-Deoxyuridine-5’-triphosphate trisodium has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of nucleotide incorporation and the effects of nucleotide analogues on RNA synthesis.
Biology: The compound is employed in molecular biology to investigate the regulation of RNA polymerases and the synthesis of RNA in various biological systems.
Medicine: Research involving this compound helps in understanding the role of nucleotide analogues in antiviral therapies and the development of new therapeutic agents.
Industry: It is used in the production of nucleotide-based products and in the development of diagnostic tools for detecting RNA synthesis and regulation.
Mécanisme D'action
The mechanism of action of 3’-Deoxyuridine-5’-triphosphate trisodium involves its competitive inhibition of DNA-dependent RNA polymerases I and II. By blocking the incorporation of uridine triphosphate into RNA, the compound effectively halts RNA synthesis. This inhibition is crucial for studying the regulation of RNA polymerases and understanding the molecular pathways involved in RNA synthesis .
Comparaison Avec Des Composés Similaires
3’-Deoxyuridine-5’-triphosphate trisodium is unique compared to other nucleotide analogues due to its specific inhibition of RNA polymerases I and II. Similar compounds include:
Deoxyuridine-5’-triphosphate: Another nucleotide analogue that inhibits DNA synthesis.
Idoxuridine: A pyrimidine analogue used as an antiviral agent.
Cordycepin: The precursor for the synthesis of 3’-Deoxyuridine-5’-triphosphate trisodium, used in various biological studies.
These compounds share similarities in their nucleotide structures but differ in their specific targets and applications.
Propriétés
Formule moléculaire |
C9H12N2Na3O14P3 |
|---|---|
Poids moléculaire |
534.09 g/mol |
Nom IUPAC |
trisodium;[[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
Clé InChI |
UYUYUMCIVOBKCF-MILVPLDLSA-K |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
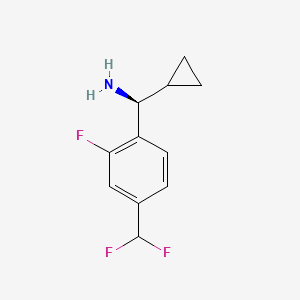
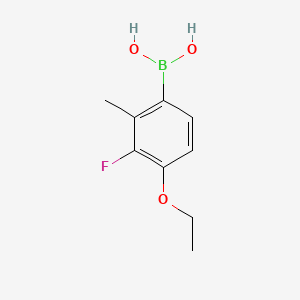

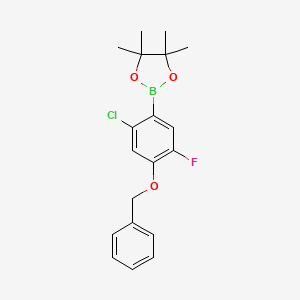

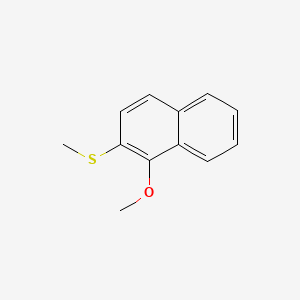

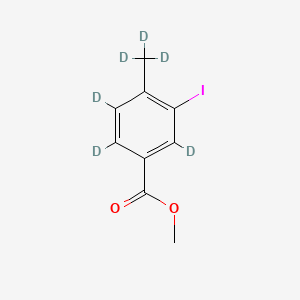

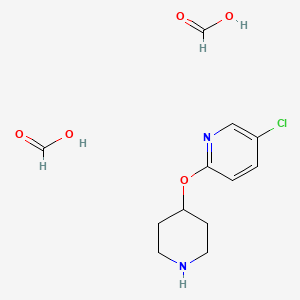

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
